molecular formula C29H25NO6 B12621544 6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl {[(benzyloxy)carbonyl]amino}(phenyl)acetate

6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl {[(benzyloxy)carbonyl]amino}(phenyl)acetate

Cat. No.: B12621544
M. Wt: 483.5 g/mol
InChI Key: KVQBIGLMZDEXJS-UHFFFAOYSA-N
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Description

6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl {[(benzyloxy)carbonyl]amino}(phenyl)acetate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl {[(benzyloxy)carbonyl]amino}(phenyl)acetate involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the cyclopenta[c]chromen core: This can be achieved through a series of cyclization reactions.

    Introduction of the 6-methyl and 4-oxo groups: These functional groups are introduced through selective oxidation and methylation reactions.

    Attachment of the benzyloxycarbonylamino group: This step involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group.

    Final esterification: The phenylacetate moiety is introduced through an esterification reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl {[(benzyloxy)carbonyl]amino}(phenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Various nucleophiles such as amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl {[(benzyloxy)carbonyl]amino}(phenyl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl {[(benzyloxy)carbonyl]amino}(phenyl)acetate involves its interaction with specific molecular targets. These may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl {[(benzyloxy)carbonyl]amino}(phenyl)acetate apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C29H25NO6

Molecular Weight

483.5 g/mol

IUPAC Name

(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-phenyl-2-(phenylmethoxycarbonylamino)acetate

InChI

InChI=1S/C29H25NO6/c1-18-24(16-15-22-21-13-8-14-23(21)27(31)36-26(18)22)35-28(32)25(20-11-6-3-7-12-20)30-29(33)34-17-19-9-4-2-5-10-19/h2-7,9-12,15-16,25H,8,13-14,17H2,1H3,(H,30,33)

InChI Key

KVQBIGLMZDEXJS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OC(=O)C(C4=CC=CC=C4)NC(=O)OCC5=CC=CC=C5

Origin of Product

United States

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